molecular formula C33H26N4O B029663 5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole CAS No. 154709-18-9

5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole

Cat. No.: B029663
CAS No.: 154709-18-9
M. Wt: 494.6 g/mol
InChI Key: QTMWXNFBOZZDCQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-[4’-Hydroxymethyl-(1,1’-biphenyl)-2-yl]-1-triphenylmethyltetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions include carboxylic acids, alcohols, and substituted tetrazoles .

Comparison with Similar Compounds

Similar compounds to 5-[4’-Hydroxymethyl-(1,1’-biphenyl)-2-yl]-1-triphenylmethyltetrazole include other tetrazole derivatives used in angiotensin II receptor antagonists, such as:

  • Losartan
  • Candesartan
  • Olmesartan
  • Azilsartan

What sets 5-[4’-Hydroxymethyl-(1,1’-biphenyl)-2-yl]-1-triphenylmethyltetrazole apart is its specific structure, which allows for unique interactions with the angiotensin II receptor, leading to distinct pharmacological properties .

Properties

IUPAC Name

[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26N4O/c38-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-34-35-36-37(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23,38H,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMWXNFBOZZDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568450
Record name {2'-[1-(Triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154709-18-9
Record name {2'-[1-(Triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.4 g of 4-(acetoxymethyl)-2'-(1-triphenylmethyltetrazol-5-yl)biphenyl dissolved in 30 ml of anhydrous THF, are dropped during 0.5h into a suspension of 0.5 g of LiAlH4 in 20 ml of anhydrous THF at 0° C. The mixture is stirred for 24h at 0° C., then a stoichiometric amount of water is added to decompose LiAlH4 and the precipitated salts are filtered off. The solution is evaporated and the residue is triturated with an hexane:ethyl acetate mixture (9:1). Upon filtration and drying, 2.6 g of a white powder are obtained (Yield: 83%).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
0.5h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
24h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
83%

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